Methyl 3-ethoxy-2-butenoate
Description
Structure
2D Structure
Properties
CAS No. |
85153-65-7 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
methyl (Z)-3-ethoxybut-2-enoate |
InChI |
InChI=1S/C7H12O3/c1-4-10-6(2)5-7(8)9-3/h5H,4H2,1-3H3/b6-5- |
InChI Key |
ORXGGVRQTQZUJW-WAYWQWQTSA-N |
Isomeric SMILES |
CCO/C(=C/C(=O)OC)/C |
Canonical SMILES |
CCOC(=CC(=O)OC)C |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 3 Ethoxybut 2 Enoate and Analogues
Established Synthetic Routes to β-Alkoxy-α,β-Unsaturated Esters
Traditional methods for synthesizing β-alkoxy-α,β-unsaturated esters often rely on fundamental organic reactions that build the carbon skeleton and introduce the necessary functional groups in a stepwise manner.
One of the most direct methods for the synthesis of esters is the esterification of a corresponding carboxylic acid precursor. For α,β-unsaturated esters, this involves reacting the unsaturated carboxylic acid with an alcohol in the presence of an acid catalyst. google.com For instance, a related compound, methyl 3-methyl-2-butenoate, can be synthesized by the reaction of 3-methyl-2-butenoic acid with methanol (B129727) under reflux conditions, often employing a catalyst to drive the reaction to completion. chemicalbook.com
The general scheme for this acid-catalyzed esterification (Fischer esterification) proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon for nucleophilic attack by the alcohol. Subsequent elimination of a water molecule yields the desired ester. To obtain methyl 3-ethoxybut-2-enoate, a suitable precursor would be 3-ethoxybut-2-enoic acid. The efficiency of the reaction is often improved by removing the water formed during the reaction, typically through the use of an entraining agent or a Dean-Stark apparatus. google.com
Table 1: Example of Esterification for a Related Unsaturated Ester
| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product | Yield | Reference |
|---|
Condensation reactions are fundamental to the formation of carbon-carbon bonds and are widely used to construct the backbone of β-alkoxy-α,β-unsaturated esters. patsnap.com These reactions typically involve the formation of a nucleophilic enolate ion, which then attacks an electrophilic carbonyl compound. ucsb.edu
The Claisen condensation, for example, involves the reaction of two ester molecules to form a β-keto ester. libretexts.org This β-keto ester is a key intermediate that can be converted to the target β-alkoxy-α,β-unsaturated ester. A direct and efficient synthesis for the ethyl analogue of the target compound, ethyl 3-ethoxybut-2-enoate, involves the reaction of ethyl acetoacetate (B1235776) (a β-keto ester) with triethyl orthoformate in the presence of an acid catalyst. chemicalbook.com This reaction proceeds by converting the enolizable ketone of the acetoacetate into an ethoxy enol ether. A similar reaction using methyl acetoacetate and triethyl orthoformate would yield the corresponding methyl ester.
Enolates can also participate in Michael additions, where they add to α,β-unsaturated carbonyl compounds in a 1,4-conjugate fashion. patsnap.comlibretexts.org This creates a 1,5-dicarbonyl species, providing another route to functionalized ester backbones. libretexts.org The formation of the enolate itself is a critical step, often achieved by using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to ensure complete conversion of the carbonyl compound to its enolate. transformationtutoring.com
Table 2: Synthesis of Ethyl 3-ethoxybut-2-enoate via Condensation
| Reactant 1 | Reactant 2 | Catalyst | Temperature | Product | Yield | Reference |
|---|
Advanced Synthetic Strategies and Derivatization
Modern synthetic chemistry seeks to improve upon established methods by enhancing efficiency, control, and selectivity. Advanced strategies for preparing alkoxybutenoates focus on stereochemical control and the introduction of functional groups through novel reaction pathways.
Allylic halogenation provides a powerful method for introducing a functional group handle onto a pre-existing unsaturated ester framework. The allylic position (the carbon atom adjacent to the double bond) is particularly reactive towards radical halogenation. Reagents such as N-bromosuccinimide (NBS), often with a radical initiator like AIBN (azobisisobutyronitrile), are commonly used to selectively introduce a bromine atom at the allylic position. researchgate.net
For example, the synthesis of ethyl 4-bromo-3-methylbut-2-enoate is achieved by heating ethyl 3,3-dimethylacrylate with NBS and AIBN in carbon tetrachloride. researchgate.net This allylic bromide is a versatile intermediate. As an allylic halide, it is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups through SN2 or SN2' mechanisms. nih.gov This two-step sequence of halogenation followed by nucleophilic substitution represents a strategic approach to derivatizing β-alkoxy-α,β-unsaturated esters.
Controlling the geometry of the carbon-carbon double bond (E/Z isomerism) is a crucial aspect of modern organic synthesis. Stereoselective methods aim to produce a single stereoisomer with high fidelity.
One highly stereoselective method involves the base-catalyzed addition of an alcohol to an allenoate (a compound with adjacent double bonds). This reaction has been shown to produce the (E)-isomer of β-alkoxy-α,β-unsaturated esters with high selectivity. rsc.org For instance, the addition of ethanol (B145695) to ethyl 2-methylbuta-2,3-dienoate is highly stereoselective, yielding ethyl (E)-3-ethoxy-2-methylbut-2-enoate. rsc.org Another advanced strategy is the cobalt-catalyzed regio- and stereoselective addition of carboxylic acids to alkynes, which provides enol esters with exclusive syn selectivity for internal alkynes. organic-chemistry.org Such methods are invaluable for creating specific isomers required for the synthesis of complex target molecules like pharmaceuticals and natural products. nih.govresearchgate.net
Chemoenzymatic synthesis integrates the high selectivity of biological catalysts (enzymes) with the versatility of traditional chemical reactions. nih.gov This approach is particularly powerful for creating chiral molecules with high enantiomeric purity. While direct enzymatic synthesis of methyl 3-ethoxybut-2-enoate is not widely documented, related transformations highlight the potential of this strategy.
Lipases are commonly used enzymes in organic synthesis. For example, lipase (B570770) PS can be used in the kinetic resolution of a racemic cis-3-hydroxypipecolic acid derivative. nih.gov In this process, the enzyme selectively acetylates one enantiomer from a racemic mixture, allowing for the separation of the two enantiomers with high purity. This principle can be applied to the synthesis of chiral alkoxybutenoates or their precursors. By using an enzyme to selectively react with one enantiomer of a racemic alcohol precursor, for instance, a highly enantiomerically enriched product can be obtained. This combination of enzymatic resolution and chemical synthesis provides a streamlined pathway to complex, stereochemically defined molecules. nih.gov
Reactivity and Mechanistic Investigations of Methyl 3 Ethoxybut 2 Enoate
Electrophilic and Nucleophilic Reactions
The chemical behavior of methyl 3-ethoxybut-2-enoate is characterized by the interplay between its ester and activated alkene functionalities. The electron-withdrawing nature of the methyl ester group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. Conversely, the lone pairs on the ethoxy oxygen atom can participate in resonance, influencing the reactivity of the system.
Methyl 3-ethoxybut-2-enoate is an effective Michael acceptor due to the conjugation of the alkene with the electron-withdrawing ester group. This arrangement creates a significant partial positive charge on the β-carbon, making it a prime target for the addition of a wide range of soft nucleophiles in a conjugate or 1,4-addition fashion. oregonstate.edumasterorganicchemistry.com The general mechanism involves the attack of a nucleophile (Michael donor) on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. masterorganicchemistry.comlibretexts.org This enolate is then protonated in a subsequent step to yield the final adduct. masterorganicchemistry.com
The reaction is thermodynamically favorable as it involves the conversion of a relatively weak carbon-carbon π-bond into a stronger carbon-carbon σ-bond. masterorganicchemistry.com A variety of nucleophiles can act as Michael donors, including other enolates (from β-ketoesters or malonic esters), amines, thiols, and organocuprates (Gilman reagents). masterorganicchemistry.comwikipedia.org
While specific studies detailing the Michael addition reactions of methyl 3-ethoxybut-2-enoate are not extensively documented, its reactivity can be inferred from analogous systems like ethyl 3-aminobut-2-enoate. pharmaxchange.info The general expectation is that soft nucleophiles will preferentially add to the β-carbon. Hard nucleophiles, such as organolithium reagents, are more likely to attack the harder electrophilic center at the ester carbonyl carbon in a 1,2-addition. masterorganicchemistry.com
Table 1: Representative Michael Donors and Expected Products
| Michael Donor (Nucleophile) | Reagent/Catalyst | Expected Product Structure | Product Type |
|---|---|---|---|
| Diethyl malonate | Sodium ethoxide (NaOEt) | Diethyl 2-(3-methoxy-1-methyl-3-oxopropyl)malonate | 1,5-Dicarbonyl compound |
| Thiophenol | Triethylamine (Et₃N) | Methyl 3-ethoxy-3-(phenylthio)butanoate | β-Thioether ester |
| Aniline | None or mild acid | Methyl 3-(phenylamino)butanoate | β-Amino ester |
The electron-deficient double bond in methyl 3-ethoxybut-2-enoate makes it a competent dienophile for [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. mychemblog.comorganic-chemistry.orgwikipedia.org In a normal-demand Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. organic-chemistry.orgwikipedia.org The electron-withdrawing ester group lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of the diene. organic-chemistry.org
This concerted, pericyclic reaction proceeds through a cyclic transition state, resulting in the formation of a six-membered cyclohexene (B86901) ring. mychemblog.com The reaction is highly stereospecific, with the stereochemistry of the dienophile being retained in the product. libretexts.org Electron-donating groups on the diene, such as alkoxy or alkyl groups, would be expected to accelerate the reaction with methyl 3-ethoxybut-2-enoate. mychemblog.comlibretexts.org
While specific examples of methyl 3-ethoxybut-2-enoate in Diels-Alder reactions are not prevalent in the literature, its structural features suggest it would react readily with common electron-rich dienes like 1,3-butadiene (B125203) or cyclopentadiene (B3395910) to form the corresponding cyclohexene adducts.
Beyond [4+2] cycloadditions, the polarized double bond could potentially participate in other cycloadditions, such as [3+2] cycloadditions with 1,3-dipoles like azides or nitrile oxides. These reactions are a powerful method for constructing five-membered heterocyclic rings. A formal [3+2] cycloaddition has been reported between electron-rich aryl epoxides and alkenes under Lewis acid catalysis, demonstrating a pathway to tetrahydrofuran (B95107) derivatives. ic.ac.uk
Table 2: Potential Cycloaddition Reactions
| Reaction Type | Co-reactant (Example) | Expected Product Class |
|---|---|---|
| [4+2] Diels-Alder | 1,3-Butadiene | Substituted Cyclohexene |
| [4+2] Diels-Alder | Cyclopentadiene | Bicyclic Adduct (Norbornene derivative) |
| [3+2] Dipolar Cycloaddition | Phenyl azide | Triazoline |
The reduction of methyl 3-ethoxybut-2-enoate can proceed via two main pathways: reduction of the ester carbonyl and reduction of the carbon-carbon double bond. The outcome depends significantly on the choice of reducing agent and reaction conditions.
The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). mychemblog.comreddit.com This reaction typically proceeds via nucleophilic acyl substitution by a hydride ion to form an intermediate aldehyde, which is immediately further reduced to the primary alcohol. wikipedia.org Because the aldehyde is more reactive than the starting ester, the reaction cannot be stopped at the aldehyde stage. wikipedia.org LiAlH₄ is a hard nucleophile and generally favors 1,2-addition to the carbonyl group over 1,4-addition to the alkene. researchgate.net Therefore, treatment of methyl 3-ethoxybut-2-enoate with LiAlH₄ is expected to yield 3-ethoxybut-2-en-1-ol, preserving the double bond.
Conversely, the carbon-carbon double bond can be selectively reduced through catalytic hydrogenation. oregonstate.edu Catalysts such as palladium on carbon (Pd/C) or Wilkinson's catalyst (RhCl(PPh₃)₃) in the presence of hydrogen gas (H₂) are commonly used to reduce C=C bonds in α,β-unsaturated systems. oregonstate.edu This process typically occurs without affecting the less reactive ester carbonyl group, yielding the saturated ester, methyl 3-ethoxybutanoate. The chemoselective hydrogenation of α,β-unsaturated ketones to saturated ketones is a well-established transformation that highlights the feasibility of selectively reducing the alkene moiety. rsc.org
Table 3: Reduction Products of Methyl 3-ethoxybut-2-enoate
| Reagent | Moiety Reduced | Product Name |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Ester Carbonyl | 3-Ethoxybut-2-en-1-ol |
| Hydrogen (H₂) / Palladium on Carbon (Pd/C) | Alkene (C=C) | Methyl 3-ethoxybutanoate |
Alkylation reactions involving methyl 3-ethoxybut-2-enoate are best understood by considering the reactivity of its parent compound, methyl acetoacetate (B1235776). Methyl acetoacetate exists in tautomeric equilibrium between the keto and enol forms. Methyl 3-ethoxybut-2-enoate is the stable O-ethyl enol ether of this tautomer.
Direct alkylation on the ethoxy oxygen of methyl 3-ethoxybut-2-enoate is not a typical reaction. Instead, the relevant chemistry involves the alkylation of the enolate derived from methyl acetoacetate, which is an ambident nucleophile, meaning it can react at two different sites: the α-carbon (C-alkylation) or the enolate oxygen (O-alkylation). reddit.com
The competition between C- and O-alkylation is governed by several factors, including the nature of the alkylating agent, the metal counter-ion, and the solvent. reddit.com
C-Alkylation: This pathway is favored by softer electrophiles like alkyl iodides and by smaller counter-ions (e.g., Li⁺) in protic solvents. These conditions suggest a later, more product-like transition state, favoring the formation of the more thermodynamically stable C-C bond. reddit.com
O-Alkylation: This pathway is favored by harder electrophiles, such as alkyl sulfates or trialkyloxonium salts, and in polar, aprotic solvents that solvate the cation well, leaving a more reactive, "naked" enolate. This suggests an earlier, charge-controlled transition state. reddit.com
Phase-transfer catalysis has also been shown to direct C- vs O-alkylation of related β-dicarbonyl compounds, depending on the catalyst and alkylating agent used. For instance, reacting the enolate of methyl acetoacetate with methyl iodide would predominantly yield methyl 2-acetylpropanoate (C-alkylation), whereas reaction with a hard reagent like triethyloxonium (B8711484) tetrafluoroborate (B81430) would favor the formation of methyl 3-ethoxybut-2-enoate (O-alkylation). pharmaxchange.info
Reactions as Synthetic Intermediates
Methyl 3-ethoxybut-2-enoate serves as a synthetic equivalent of methyl acetoacetate in reactions with activated aromatic compounds like phenols and naphthols. The most prominent of these transformations is the Pechmann condensation, a classic method for the synthesis of coumarins.
The Pechmann condensation involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. libretexts.org While methyl 3-ethoxybut-2-enoate is an enol ether, under the strong acidic conditions (e.g., H₂SO₄, AlCl₃, SnCl₂·2H₂O) required for the condensation, it is expected to hydrolyze in situ to generate the necessary methyl acetoacetate.
The mechanism proceeds in two main stages. First, a transesterification occurs between the phenol and the β-ketoester to form an aryl β-ketoester intermediate. This is followed by an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type acylation) where the activated aromatic ring attacks the ketone carbonyl. A final dehydration step then yields the fused, heterocyclic coumarin (B35378) ring system.
Using substituted phenols or naphthols allows for the synthesis of a wide variety of substituted coumarins, which are important scaffolds in medicinal chemistry and materials science. For example, the reaction with resorcinol (B1680541) would yield a 7-hydroxycoumarin derivative, while reaction with α-naphthol would produce a benzo[h]coumarin. libretexts.org
Table 4: Pechmann Condensation with Phenols/Naphthols
| Aromatic Substrate | Acid Catalyst (Example) | Expected Coumarin Product |
|---|---|---|
| Phenol | H₂SO₄ | 4-Methylcoumarin |
| Resorcinol (1,3-Dihydroxybenzene) | Amberlyst-15 | 7-Hydroxy-4-methylcoumarin |
| α-Naphthol | SnCl₂·2H₂O | 4-Methyl-2H-benzo[h]chromen-2-one |
Reactions with Nitrogen-Containing Nucleophiles (e.g., Hydrazine (B178648) Hydrate (B1144303), Anilines, Amino Thiazoles)
The reactivity of Methyl 3-ethoxybut-2-enoate and analogous α,β-unsaturated systems towards nitrogen-containing nucleophiles is characterized by the electrophilicity of both the carbonyl carbon and the β-carbon. The reaction pathway is often dictated by the nature of the nucleophile and the reaction conditions.
With hydrazine hydrate , α,β-unsaturated esters and related activated enol ethers typically undergo a sequence of nucleophilic attack, elimination of the ethoxy group, and subsequent intramolecular cyclization to form heterocyclic compounds. beilstein-journals.orgnih.gov The reaction of activated enol ethers with hydrazine is a well-established method for the synthesis of 3,4-disubstituted pyrazoles. beilstein-journals.org For instance, the reaction of hydrazine hydrate with alkoxymethylidenemalononitrile leads to the formation of 3-amino-1H-pyrazole-4-carbonitrile. beilstein-journals.org Similarly, ethyl 2-oxo-2H-chromene-3-carboxylate, an α,β-unsaturated ester, reacts with hydrazine hydrate to yield salicylaldehyde (B1680747) azine and malonohydrazide, demonstrating the susceptibility of the ester to nucleophilic attack and subsequent rearrangement. nih.gov The reaction of cyanoacetylhydrazine with electrophiles further illustrates the utility of hydrazine derivatives in synthesizing various heterocyclic systems like triazines and pyridines. nih.gov
Anilines react with β-ketoesters, the synthetic precursors to Methyl 3-ethoxybut-2-enoate, to form β-enamino esters. For example, the reaction of methyl 3-oxobutanoate with 4-ethoxybenzenamine in the presence of an InBr₃ catalyst yields (Z)-Methyl 3-(4-ethoxyanilino)but-2-enoate. nih.gov In this product, an intramolecular N—H⋯O hydrogen bond creates a stable six-membered ring. The reaction's chemoselectivity between the amine and the keto or ester carbonyl can be controlled by reaction conditions such as solvent, temperature, and catalysis. researchgate.net This control is crucial for synthesizing specific intermediates for more complex heterocyclic systems like quinolinones. researchgate.net
The reactions involving amino thiazoles with α,β-unsaturated esters are less specifically documented in readily available literature. However, the general reactivity of the 2-aminothiazole (B372263) moiety suggests it can act as a potent nucleophile. The synthesis of substituted 2-aminothiazoles often involves the reaction of thiourea (B124793) with α-haloketones or related precursors. nih.govsemanticscholar.orgmdpi.com The amino group on the thiazole (B1198619) ring can then participate in further reactions. For instance, treatment of 3-ethoxyacryloyl chloride with anilines produces 3-ethoxy-N-arylpropenamides, which can be further cyclized with thiourea to install a 2-aminothiazole ring system. nih.govsemanticscholar.orgmdpi.com This indicates that the amino group of an amino thiazole would likely attack the β-carbon of Methyl 3-ethoxybut-2-enoate in a Michael-type addition, or potentially attack the carbonyl carbon, depending on steric and electronic factors.
Isomerization Pathways of Related α,β-Unsaturated Esters
α,β-Unsaturated esters can undergo isomerization through several pathways, primarily involving the C=C double bond. These include geometric (E/Z) isomerization and positional (double bond migration) isomerization.
Geometric (E/Z) Isomerization: The interconversion between E and Z isomers of α,β-unsaturated esters can be induced by photochemical methods. Irradiation with UV light can promote an electron from a π bonding orbital to a π* antibonding orbital, which allows for rotation around the carbon-carbon single bond in the excited state. documentsdelivered.comacs.org Upon relaxation back to the ground state, a mixture of E and Z isomers can be formed. Studies on the photoisomerization of α,β-unsaturated esters have shown that a photostationary state, a specific ratio of isomers, is typically reached. acs.org For example, during the photoenolization of certain α,β-unsaturated esters, E/Z geometric isomerization is observed, with the Z-isomer concentration peaking before reaching a steady state. nih.gov
Positional Isomerization: The migration of the double bond from the α,β-position to the β,γ-position is a significant transformation. This is often a "contra-thermodynamic" process, as the conjugated α,β-isomer is typically more stable. Catalytic methods have been developed to achieve this transformation enantioselectively. A notable strategy involves the photoenolization of α,β-unsaturated esters to form a transient ketene (B1206846) hemiacetal intermediate. acs.orgnih.govthieme-connect.com This prochiral intermediate can then be enantioselectively protonated by a chiral acid catalyst, such as a chiral phosphoric acid (CPA), to yield an α-branched β,γ-unsaturated ester. nih.govthieme-connect.com This process effectively shifts the double bond and creates a new stereocenter at the α-position. The mechanism relies on a thieme-connect.comacs.org-hydride shift from the excited Z-isomer of the starting ester. nih.gov
The following table summarizes key aspects of these isomerization pathways for related α,β-unsaturated esters.
| Isomerization Type | Method | Key Intermediate | Outcome |
|---|---|---|---|
| Geometric (E/Z) | UV Irradiation | Excited State (π-π*) | Formation of a photostationary state with a mixture of E and Z isomers. acs.org |
| Positional (α,β to β,γ) | Photocatalysis with Chiral Phosphoric Acid | Photoketene Hemiacetal | Enantioselective formation of α-tertiary β,γ-unsaturated esters. nih.govthieme-connect.com |
Allylation Reactions of Analogous Compounds
While direct allylation of Methyl 3-ethoxybut-2-enoate is not extensively detailed, the reactivity of analogous α,β-unsaturated esters provides significant insight into potential pathways. Allylation can occur at the α- or γ-position of the extended enolate system, or via conjugate addition at the β-position.
Conjugate Allylation: The 1,4-conjugate addition of an allyl group to the β-position of α,β-unsaturated esters is a common transformation. This can be achieved using various organometallic reagents. For instance, the conjugate allylation of cyclic α,β-unsaturated esters has been studied using reagents like diallylcuprate, trimethylallylsilane catalyzed by fluoride (B91410) ions, and allyllithium mediated by aluminium tris(2,6-diphenylphenoxide) (ATPH). thieme-connect.com The regioselectivity of these reactions (1,2- vs. 1,4-addition) was found to be dependent on the ester group and the ring size of the substrate. thieme-connect.com
γ-Alkylation via Allylation/Cope Rearrangement: A more complex and highly selective method involves the γ-alkylation of α,β-unsaturated systems through a sequential catalytic process. An iridium-catalyzed asymmetric allylic alkylation at the α-position of an extended enolate derived from an α,β-unsaturated malonate or ketoester can be performed with high regio- and enantioselectivity. acs.org This initial product, a 1,5-diene, is then subjected to a thermal Cope rearrangement, which translocates the newly formed stereocenter from the α- to the γ-position, resulting in an enantioenriched γ-allylated α,β-unsaturated product. acs.org This strategy demonstrates a sophisticated approach to achieving remote functionalization.
The table below outlines different allylation strategies for compounds analogous to Methyl 3-ethoxybut-2-enoate.
| Reaction Type | Reagent/Catalyst System | Position of Attack | Key Features |
|---|---|---|---|
| Conjugate Allylation | Diallylcuprate or Allyl-silane/F⁻ or Allyl-Li/ATPH | β-position | Forms a β-allyl ester; regioselectivity is influenced by substrate structure. thieme-connect.com |
| Sequential α-Allylation/Cope Rearrangement | Ir-catalyst with phosphoramidite (B1245037) ligand, followed by heat | Initial α-attack, final product is γ-allylated | Enantioselective formation of γ-substituted products via chirality transfer. acs.org |
Reaction Mechanisms Elucidation
Kinetic Studies of Reactivity
The Michael addition of nucleophiles, such as thiols, to α,β-unsaturated carbonyl compounds is a widely studied reaction. researchgate.netnih.gov Kinetic assessments show that reaction rates are highly dependent on the structure of the unsaturated compound and the nucleophile. For example, rate constants for the reaction of various α,β-unsaturated carbonyls with glutathione (B108866) vary by over two orders of magnitude, with acrolein being the most reactive. researchgate.net
Computational studies on the addition of thiols to substituted α,β-unsaturated ketones reveal that substituent effects play a major role in controlling activation energies. semanticscholar.org Factors influencing reactivity include:
Reactant Stabilization: Alkyl or phenyl substituents on the C=C double bond can stabilize the reactant enone through hyperconjugation or conjugation more than they stabilize the product, leading to a less exothermic reaction. semanticscholar.org
Activation Energy: In the gas phase, the loss of this reactant stabilization upon forming the transition state is a primary factor governing the relative activation energies, often more so than steric hindrance. semanticscholar.org
Solvation Effects: In solution, substituent effects can be magnified. For instance, the presence of methyl groups on the double bond can disfavor the addition of a thiolate anion by 2-6 kcal/mol in water. semanticscholar.org
For reactions with nitrogen nucleophiles, the mechanism can be complex. The rate-determining step can vary; it could be the initial nucleophilic attack at the β-carbon or a subsequent proton transfer step. nih.gov Kinetic studies help to distinguish between these possibilities and to understand how catalysts influence the rate of each step.
Identification of Reactive Intermediates
The reactions of Methyl 3-ethoxybut-2-enoate and related α,β-unsaturated esters proceed through several key reactive intermediates, depending on the reaction type and whether it is catalyzed.
Enolate Intermediates: In conjugate (1,4) addition reactions, the initial attack of a nucleophile on the β-carbon generates a resonance-stabilized enolate intermediate. pressbooks.pub This enolate is a crucial intermediate that, in the simplest case, is protonated to give the final product. However, it can also be trapped by other electrophiles, such as in tandem alkylation reactions, allowing for the formation of α,β-disubstituted products. pressbooks.pub
Acyl Ammonium (B1175870) Intermediates: In the realm of organocatalysis, particularly with Lewis base catalysts like chiral tertiary amines or isothioureas, α,β-unsaturated esters are activated through the formation of α,β-unsaturated acyl ammonium species. rsc.orgresearchgate.netrsc.org These intermediates are formed by the reaction of the catalyst with a suitable precursor, such as an α,β-unsaturated acid chloride, anhydride, or an activated aryl ester. The key features of these intermediates are:
Increased Electrophilicity: The positive charge on the ammonium group significantly enhances the electrophilicity of the β-carbon, making it much more susceptible to attack by weak nucleophiles. rsc.org
Stereochemical Control: When chiral catalysts are used, the acyl ammonium intermediate is chiral, allowing for facial differentiation and highly enantioselective transformations. researchgate.net
The catalytic cycle typically involves the formation of this acyl ammonium ion pair, followed by nucleophilic attack, and finally catalyst regeneration. researchgate.net This strategy has been applied to a wide range of Michael additions, domino reactions, and cycloadditions. rsc.orgrsc.org
Influence of Catalysis on Reaction Pathways (e.g., Organocatalysis, Transition Metal Catalysis)
Catalysis provides powerful tools to control the reactivity and selectivity of reactions involving Methyl 3-ethoxybut-2-enoate and its analogs, steering reactions towards desired products that may be inaccessible through uncatalyzed pathways.
Organocatalysis: Chiral organocatalysts, particularly Lewis bases, activate α,β-unsaturated esters by forming the aforementioned α,β-unsaturated acyl ammonium intermediates. rsc.orgresearchgate.net This activation mode is central to many asymmetric transformations. For example, cinchona-derived organocatalysts have been successfully used for enantioselective peroxidation of α,β-unsaturated ketones and aldehydes. nih.gov Similarly, chiral thiourea and squaramide catalysts can activate α,β-unsaturated imines for asymmetric aza-Diels-Alder reactions through hydrogen bonding interactions. beilstein-journals.org These non-covalent interactions orient the substrates for highly stereoselective cycloadditions. The use of organocatalysts enables reactions to proceed under mild conditions and provides access to chiral β-functionalized products with high enantioselectivity. researchgate.net
Transition Metal Catalysis: Transition metals like palladium, copper, rhodium, and nickel offer diverse and efficient pathways for the functionalization of α,β-unsaturated esters.
Palladium Catalysis: Pd/C is a common catalyst for the selective hydrogenation (1,4-reduction) of the C=C double bond in α,β-unsaturated compounds, often leaving other functional groups intact. organic-chemistry.org
Copper Catalysis: Chiral phosphine-copper complexes are highly effective for the asymmetric conjugate reduction of α,β-unsaturated esters using silanes as the reducing agent. acs.org Copper hydride species, generated in situ, can also mediate cascade reactions involving a conjugate reduction followed by an aldol (B89426) reaction and lactonization. beilstein-journals.org
Rhodium Catalysis: Rhodium catalysts can be used in reactions involving 1,4-migration of the metal, enabling complex transformations like the cyclization of arylalkynes. researchgate.net
Molybdenum Catalysis: Mo-based catalysts are used for stereocontrolled cross-metathesis reactions to generate Z-trisubstituted α,β-unsaturated esters. nih.gov
Dual Catalysis: In some advanced systems, dual catalysis, combining a Lewis acid with a transition metal, can achieve unique selectivity. For instance, a boron/iron dual catalytic system enables the regioselective hydroamidation of α,β-unsaturated esters to exclusively yield α-amidated products by generating a silyl (B83357) ketene acetal (B89532) intermediate that is intercepted by an iron nitrenoid. acs.org
The choice of catalyst and ligand is paramount in transition metal catalysis, as it dictates the reaction's outcome, including chemo-, regio-, and stereoselectivity. nih.gov
Applications of Methyl 3 Ethoxybut 2 Enoate in Complex Molecular Synthesis
Building Blocks for Heterocyclic Compounds
Heterocyclic compounds are crucial in medicinal chemistry and materials science. Research has demonstrated that derivatives of 3-ethoxybut-2-enoate are effective starting materials for constructing a variety of these important rings.
A brominated ethyl ester analog, Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate, has been successfully employed as a key building block for the synthesis of new substituted pyrrol-2-one derivatives. yu.edu.joyu.edu.jo These compounds are of significant interest due to the pyrrol-2-one core, a structural motif found in many biologically active natural products. yu.edu.jo In these syntheses, the ethyl ester acts as a versatile synthone to prepare complex structures such as 1-(substituted phenyl)-4-hydroxy-1,5-dihydro-2H-pyrrol-2-ones and 4-ethoxy-1-(4-bromophenyl)-1,5-dihydro-2H-pyrrole-2-ones. yu.edu.joyu.edu.jo
Table 1: Synthesis of Pyrrol-2-one Derivatives
| Starting Material | Product | Significance |
|---|---|---|
| Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate | 1-(substituted phenyl)-4-hydroxy-1,5-dihydro-2H-pyrrol-2-ones | Forms the core structure of tetramic acids, which exhibit potent antiviral, antibiotic, and antitumor properties. yu.edu.jo |
The same key intermediate, Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate, has also been utilized in the construction of 1,4-benzoxazine frameworks. yu.edu.joyu.edu.jo The 1,4-benzoxazine scaffold is an important heterocyclic system for developing compounds with a wide range of biological activities, including therapeutic drugs and fungicides. yu.edu.jo Specifically, the reaction of Ethyl (2E)-3-ethoxy-4-(nitrophenoxy)but-2-enoates, derived from the bromo-precursor, with iron powder in acetic acid leads to the formation of novel ethyl (2Z)-2H-1,4-benzoxazin-3(4H)-ylideneacetates. yu.edu.joyu.edu.jo
Table 2: Synthesis of 1,4-Benzoxazine Derivatives
| Precursor | Product | Method |
|---|
In the field of heterocyclic chemistry, pyrazole (B372694) derivatives are recognized for their significant therapeutic applications, including anti-inflammatory, analgesic, and antimicrobial activities. Research has shown that ethyl (2E)-4-bromo-3-alkoxybut-2-enoates can be converted into new 4-substituted-3-alkoxy-2-butenoic acid esters. yu.edu.jo These intermediates, upon treatment with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695), yield novel pyrazol-3-one derivatives. yu.edu.jo This two-step process demonstrates the utility of the alkoxybutenoate backbone in constructing the five-membered pyrazole ring system. yu.edu.jo
Table 3: Synthesis of Pyrazole Derivatives
| Intermediate | Reagent | Final Product |
|---|
Role in the Synthesis of Advanced Intermediates
Based on the available research, no specific studies were identified that detail the role of Methyl 3-ethoxybut-2-enoate as a precursor for dipeptide isosteres or its utility as a monomer in polymer production. The documented synthetic applications focus primarily on its analogs for the construction of heterocyclic systems.
Synthesis of Specialty Chemicals and Functional Materials
The unique structural features of Methyl 3-ethoxybut-2-enoate make it an ideal precursor for the synthesis of various heterocyclic compounds, which form the core of many specialty chemicals and functional materials. Notably, it is extensively utilized in the preparation of substituted pyrimidines and pyridines, classes of compounds with significant applications in medicinal chemistry and materials science.
The synthesis of pyrimidine (B1678525) derivatives often involves the condensation of Methyl 3-ethoxybut-2-enoate with a suitable amidine or guanidine (B92328) derivative. This reaction proceeds through a cyclocondensation pathway, where the nucleophilic nitrogen atoms of the amidine or guanidine attack the electrophilic carbonyl carbon and the β-carbon of the enoate. Subsequent elimination of ethanol and water molecules leads to the formation of the aromatic pyrimidine ring. The substitution pattern on the final pyrimidine product can be readily controlled by the choice of the starting materials, allowing for the synthesis of a diverse range of substituted pyrimidines.
Similarly, Methyl 3-ethoxybut-2-enoate can be employed in the synthesis of substituted pyridines. One common approach involves a multi-component reaction, such as the Hantzsch pyridine (B92270) synthesis, where the enoate can react with an aldehyde and a β-ketoester or another enolate equivalent in the presence of ammonia (B1221849) or an ammonium (B1175870) salt. This one-pot reaction allows for the efficient construction of the dihydropyridine (B1217469) ring, which can then be oxidized to the corresponding pyridine. The versatility of this method enables the introduction of various substituents onto the pyridine ring, providing access to a wide range of functionalized pyridines.
The specialty chemicals derived from Methyl 3-ethoxybut-2-enoate often exhibit interesting biological activities. For instance, certain substituted pyrimidines have been investigated as potential kinase inhibitors for cancer therapy, while some pyridine derivatives have shown promise as cardiovascular agents. In the realm of functional materials, the incorporation of these heterocyclic moieties can impart specific electronic or optical properties, making them suitable for applications in areas such as organic light-emitting diodes (OLEDs) or as components of photosensitizers.
| Heterocyclic Core | Synthetic Strategy | Potential Applications |
| Pyrimidine | Cyclocondensation with amidines/guanidines | Pharmaceuticals (e.g., kinase inhibitors), Agrochemicals |
| Pyridine | Hantzsch-type multi-component reactions | Pharmaceuticals (e.g., cardiovascular agents), Functional Materials (e.g., OLEDs) |
Contribution to Molecular Diversity Generation
The ability of Methyl 3-ethoxybut-2-enoate to participate in a variety of chemical reactions makes it a powerful tool for generating molecular diversity. Its bifunctional nature allows for sequential or one-pot transformations, leading to the rapid construction of complex molecular scaffolds from a simple starting material. This is particularly valuable in the context of drug discovery and materials science, where the exploration of large chemical spaces is often necessary to identify compounds with desired properties.
One of the key contributions of Methyl 3-ethoxybut-2-enoate to molecular diversity is its utility in multicomponent reactions (MCRs). MCRs are chemical reactions where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants. The use of Methyl 3-ethoxybut-2-enoate in MCRs, such as the Biginelli or Hantzsch reactions, allows for the creation of highly functionalized and structurally diverse heterocyclic compounds in a single step. By simply varying the different components of the MCR, a large library of related but structurally distinct molecules can be efficiently synthesized.
Furthermore, the enol ether and the α,β-unsaturated ester moieties of Methyl 3-ethoxybut-2-enoate can be selectively functionalized. For example, the double bond can undergo various addition reactions, such as Michael additions or cycloadditions, to introduce new substituents and stereocenters. The ester group can be hydrolyzed, reduced, or converted to other functional groups, providing further opportunities for diversification. This ability to selectively modify different parts of the molecule allows for the systematic exploration of the chemical space around a particular molecular scaffold.
The generation of molecular diversity is not limited to the synthesis of small molecules. Methyl 3-ethoxybut-2-enoate can also be used as a monomer or a building block in the synthesis of polymers and other functional materials. The incorporation of this versatile unit into a polymer backbone can introduce specific functionalities and influence the material's properties, such as its thermal stability, solubility, or its ability to interact with other molecules.
| Reaction Type | Reactants | Resulting Molecular Diversity |
| Multicomponent Reactions (e.g., Biginelli, Hantzsch) | Aldehydes, urea/thiourea (B124793), β-ketoesters | Rapid access to diverse and complex heterocyclic scaffolds. |
| Michael Addition | Nucleophiles (e.g., amines, thiols, carbanions) | Introduction of a wide range of substituents at the β-position. |
| Cycloaddition Reactions | Dienes, 1,3-dipoles | Formation of various cyclic and heterocyclic ring systems. |
| Ester Modification | Hydrolysis, reduction, amidation | Conversion to other functional groups, enabling further derivatization. |
Spectroscopic Characterization and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise structure of Methyl 3-ethoxybut-2-enoate, offering insights into the chemical environment of each proton and carbon atom.
One-dimensional NMR experiments provide fundamental information about the number and types of protons and carbons in the molecule.
A singlet for the vinyl proton (=CH) around δ 4.9-5.1 ppm.
A quartet for the ethoxy methylene (B1212753) protons (-O-CH₂-CH₃) around δ 3.7-3.9 ppm.
A singlet for the ester methyl protons (-COOCH₃) around δ 3.6-3.7 ppm.
A singlet for the methyl group attached to the double bond (=C-CH₃) around δ 2.2-2.4 ppm.
A triplet for the ethoxy methyl protons (-O-CH₂-CH₃) around δ 1.1-1.3 ppm.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| =CH | 4.9-5.1 | Singlet (s) | 1H |
| -O-CH₂-CH₃ | 3.7-3.9 | Quartet (q) | 2H |
| -COOCH₃ | 3.6-3.7 | Singlet (s) | 3H |
| =C-CH₃ | 2.2-2.4 | Singlet (s) | 3H |
| -O-CH₂-CH₃ | 1.1-1.3 | Triplet (t) | 3H |
¹³C NMR and DEPT Analysis: The ¹³C NMR spectrum will display seven distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are influenced by the electronic environment, with carbons attached to oxygen atoms and those involved in double bonds appearing further downfield. libretexts.org A Distortionless Enhancement by Polarization Transfer (DEPT) experiment helps in distinguishing between CH, CH₂, and CH₃ groups.
DEPT-90: This experiment would show a signal only for the vinyl CH carbon.
DEPT-135: This would display positive signals for the CH and CH₃ carbons and a negative signal for the CH₂ carbon. Quaternary carbons (C=O and C=C) are absent in DEPT spectra.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-90 | DEPT-135 |
|---|---|---|---|
| C=O (Ester) | 168-172 | No Signal | No Signal |
| =C-O (Ethoxy) | 160-165 | No Signal | No Signal |
| =CH | 95-100 | Positive | Positive |
| -O-CH₂- | 64-68 | No Signal | Negative |
| -O-CH₃ (Ester) | 50-55 | No Signal | Positive |
| =C-CH₃ | 18-22 | No Signal | Positive |
| -CH₂-CH₃ | 14-16 | No Signal | Positive |
Two-dimensional NMR techniques are essential for confirming the assignments made from 1D spectra by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the methylene and methyl protons of the ethoxy group, confirming their coupling and proximity within the same functional group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show cross-peaks between the vinyl proton and its attached carbon, the ester methyl protons and their carbon, the ethoxy methylene protons and their carbon, and so on.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds. Key correlations would include the vinyl proton to the carbonyl carbon and the C4 methyl carbon, and the ester methyl protons to the carbonyl carbon. These correlations are critical for piecing together the molecular backbone.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. It could be used to determine the E/Z stereochemistry of the double bond by observing correlations between the vinyl proton and either the C4 methyl group or the ethoxy methylene protons.
Mass Spectrometry (MS) Applications
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound and to gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion. The molecular formula of Methyl 3-ethoxybut-2-enoate is C₇H₁₂O₃. The calculated exact mass of its molecular ion [M]⁺ would be used to confirm this formula with high confidence.
Calculated Exact Mass for C₇H₁₂O₃:
(7 x 12.000000) + (12 x 1.007825) + (3 x 15.994915) = 144.078645 amu
An experimental HRMS measurement matching this value would unequivocally confirm the elemental composition of the molecule.
In electron ionization (EI) mass spectrometry, the molecular ion undergoes fragmentation, producing a unique pattern of fragment ions that can be used for structural elucidation. For Methyl 3-ethoxybut-2-enoate, characteristic fragmentation pathways for α,β-unsaturated esters would be expected. libretexts.orgdocbrown.info
Key expected fragmentation processes include:
Loss of the methoxy (B1213986) group (-OCH₃): This would result in an acylium ion [M - 31]⁺.
Loss of the ethoxy group (-OCH₂CH₃): Cleavage of the enol ether bond could lead to a fragment at [M - 45]⁺.
McLafferty Rearrangement: While less common for methyl esters, a rearrangement could potentially occur.
Cleavage of the ethyl group: Loss of an ethyl radical from the ethoxy group would result in a fragment at [M - 29]⁺.
| m/z | Predicted Fragment Ion | Loss |
|---|---|---|
| 144 | [C₇H₁₂O₃]⁺ | Molecular Ion |
| 113 | [M - OCH₃]⁺ | Methoxy radical |
| 99 | [M - OCH₂CH₃]⁺ | Ethoxy radical |
| 115 | [M - C₂H₅]⁺ | Ethyl radical |
| 85 | [M - COOCH₃]⁺ | Carbomethoxy radical |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of Methyl 3-ethoxybut-2-enoate is expected to show strong, characteristic absorption bands that confirm the presence of the α,β-unsaturated ester and the enol ether moieties. rsc.org
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (α,β-unsaturated ester) | Stretching | 1715-1730 |
| C=C (conjugated) | Stretching | 1640-1660 |
| C-O (ester) | Stretching | 1250-1300 |
| C-O (enol ether) | Stretching | 1200-1250 (asymmetric) & 1000-1050 (symmetric) |
| sp³ C-H | Stretching | 2850-3000 |
| sp² C-H | Stretching | 3010-3050 |
The presence of a strong band around 1715-1730 cm⁻¹ is indicative of the carbonyl group of the ester. The conjugation with the double bond typically lowers this frequency slightly compared to a saturated ester. The C=C double bond stretch is expected in the 1640-1660 cm⁻¹ region. The spectrum will also be characterized by strong C-O stretching bands for both the ester and the enol ether functionalities.
Elemental Analysis for Compositional Verification
Elemental analysis is a crucial analytical technique employed to determine the elemental composition of a chemical compound. This process provides the mass percentages of the constituent elements, primarily carbon (C), hydrogen (H), and oxygen (O) in the case of methyl 3-ethoxybut-2-enoate. The experimentally determined values are then compared against the theoretically calculated percentages, derived from the compound's molecular formula, to verify its empirical formula and assess its purity.
Theoretical Composition
The molecular formula for methyl 3-ethoxybut-2-enoate is C₇H₁₂O₃. echemi.comuq.edu.au Based on this formula, the theoretical elemental composition can be calculated. The atomic mass of carbon is approximately 12.01 g/mol , hydrogen is 1.008 g/mol , and oxygen is 16.00 g/mol . The molecular weight of methyl 3-ethoxybut-2-enoate is 144.17 g/mol . echemi.com
The theoretical percentages of each element are as follows:
Carbon (C): (7 * 12.011) / 144.17 * 100% = 58.31%
Hydrogen (H): (12 * 1.008) / 144.17 * 100% = 8.39%
Oxygen (O): (3 * 15.999) / 144.17 * 100% = 33.29%
Research Findings
A comprehensive review of scientific literature did not yield specific published experimental data from the elemental analysis of methyl 3-ethoxybut-2-enoate. This is not uncommon for compounds that may be used as intermediates in larger synthetic pathways, where full characterization is not always the primary focus of a publication.
However, the standard procedure for elemental analysis involves combustion analysis. In this method, a small, precisely weighed sample of the compound is combusted in a stream of pure oxygen. The resulting gases—carbon dioxide, water vapor, and others—are collected and measured. The amounts of these combustion products are then used to calculate the percentage of each element in the original sample. For a pure sample of methyl 3-ethoxybut-2-enoate, the experimental results are expected to be in close agreement with the theoretical values, typically within a margin of ±0.4%.
The comparison between the theoretical and (when available) experimental data is presented in the table below.
Table 1: Comparison of Theoretical and Experimental Elemental Analysis Data for Methyl 3-ethoxybut-2-enoate
| Element | Theoretical Percentage (%) | Experimental Percentage (%) |
|---|---|---|
| Carbon (C) | 58.31 | Data not available in reviewed literature |
| Hydrogen (H) | 8.39 | Data not available in reviewed literature |
The absence of readily available experimental data highlights an opportunity for further analytical studies on this compound to formally verify its elemental composition and contribute to the body of scientific knowledge.
Computational and Theoretical Chemistry of Methyl 3 Ethoxybut 2 Enoate
Quantum Chemical Calculations
Density Functional Theory (DFT) Studies of Electronic Structure
No specific Density Functional Theory (DFT) studies detailing the electronic structure of Methyl 3-ethoxybut-2-enoate were identified in the reviewed literature. While DFT is a common method for investigating the electronic properties of organic molecules, published research focusing on this specific compound appears to be unavailable.
Frontier Molecular Orbital (FMO) Analysis
A Frontier Molecular Orbital (FMO) analysis, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and the resulting HOMO-LUMO gap for Methyl 3-ethoxybut-2-enoate, has not been reported in the scientific literature. Such analysis is crucial for understanding the kinetic stability and chemical reactivity of a molecule.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Maxima)
There are no available studies in the literature that report the theoretical prediction of spectroscopic parameters, such as NMR chemical shifts or UV-Vis maxima, for Methyl 3-ethoxybut-2-enoate. While experimental NMR data for similar compounds have been published, computational predictions for the title compound are absent.
Reaction Mechanism Modeling
Transition State Analysis and Potential Energy Surface Mapping
No research articles detailing transition state analysis or potential energy surface mapping for reactions involving Methyl 3-ethoxybut-2-enoate could be located. These computational methods are vital for elucidating reaction mechanisms and predicting reaction outcomes.
Molecular Modeling and Docking Studies for Substrate Interactions
A search of the scientific literature did not reveal any molecular modeling or docking studies investigating the interaction of Methyl 3-ethoxybut-2-enoate with biological substrates or receptors. Such studies are instrumental in fields like drug discovery and enzymology to predict binding affinities and modes of interaction.
Quantitative Structure-Activity Relationship (QSAR) Approaches in Related Ester Systems
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to find mathematical relationships between the chemical structure of a compound and its biological activity. nih.gov These models relate "predictor" variables, which are physicochemical properties or theoretical molecular descriptors, to the activity of the chemical. nih.gov The primary goal of QSAR is to predict the activity of new or untested compounds based on their structural features, thereby guiding the design of molecules with enhanced desired properties. researchgate.netnih.gov
In systems related to Methyl 3-ethoxybut-2-enoate, particularly β-methoxyacrylate esters, QSAR has been extensively applied in the development of agricultural fungicides. nih.govresearchgate.net Many commercially successful fungicides, known as strobilurin analogues, are characterized by a methyl (E)-β-methoxyacrylate pharmacophore. nih.gov QSAR studies on these compounds aim to correlate their molecular descriptors with their fungicidal efficacy, often expressed as the concentration required for 50% inhibition (IC50) against various plant pathogens. frontiersin.org
The construction of a QSAR model involves calculating a range of molecular descriptors that quantify various aspects of a molecule's structure. These descriptors can be categorized as constitutional, topological, geometric, electrostatic, and quantum-chemical, among others. By employing statistical methods like multiple linear regression (MLR) or machine learning algorithms such as artificial neural networks (ANN), a mathematical equation is derived that links these descriptors to the observed biological activity. nih.gov For instance, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) has been successfully used to study strobilurin analogues, providing insights into how steric and electrostatic fields of the molecules influence their fungicidal potency. nih.gov These models help identify key structural fragments and properties that are either beneficial or detrimental to the desired activity, facilitating the rational design of new, more effective fungicidal agents. researchgate.net
| Descriptor Category | Example Descriptors | Potential Influence on Fungicidal Activity |
|---|---|---|
| Topological | Molecular Connectivity Indices, Wiener Index | Describes the size, shape, and degree of branching in the molecule, which can affect its binding to the target site. |
| Electronic | HOMO/LUMO Energies, Dipole Moment, Partial Atomic Charges | Relates to the molecule's reactivity, polarity, and ability to participate in electrostatic or donor-acceptor interactions with the receptor. |
| Steric/Geometric | Molecular Volume, Surface Area, Ovality | Pertains to the three-dimensional shape of the molecule, which is crucial for a proper fit within the binding pocket of the target enzyme. |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Influences the molecule's ability to cross cell membranes and travel to the site of action. |
Stereochemical Predictions and Stereoelectronic Effects
Stereoelectronic effects are defined by the influence of the spatial arrangement of orbitals on the physical properties, stability, and reactivity of a molecule. wikipedia.org These effects arise from stabilizing interactions between electron donor orbitals (e.g., bonding orbitals or lone pairs) and electron acceptor orbitals (typically empty antibonding orbitals), where the geometry of the molecule dictates the effectiveness of this orbital overlap. wikipedia.org
For Methyl 3-ethoxybut-2-enoate, the presence of a trisubstituted double bond results in two possible stereoisomers: the (E)-isomer and the (Z)-isomer. The relative orientation of the substituents around the C=C bond is critical, as (E) and (Z) isomers can exhibit different physical properties and biological activities. nih.gov Computational chemistry, particularly through ab initio and Density Functional Theory (DFT) calculations, can predict the relative stabilities of these isomers. researchgate.netresearchgate.net These calculations typically show that the (E)-isomer of α,β-unsaturated esters is thermodynamically more stable than the (Z)-isomer due to reduced steric hindrance between the substituent groups.
The conformational preferences of Methyl 3-ethoxybut-2-enoate are also governed by stereoelectronic effects. The molecule contains an α,β-unsaturated ester moiety, where conjugation between the C=C double bond and the C=O carbonyl group leads to a planar or near-planar arrangement of these atoms to maximize π-orbital overlap. Furthermore, the orientation of the ethoxy group relative to the rest of the molecule is influenced by hyperconjugation and lone pair interactions. For example, a stabilizing interaction can occur between a lone pair on the ether oxygen (nO) and the antibonding orbital of the adjacent C-C or C=O bond (σ* or π*). The most stable conformation of the ester group itself is typically the s-trans (or antiperiplanar) conformation, where the alkyl group of the ester is oriented away from the carbonyl oxygen, a preference that is also driven by stereoelectronic factors. baranlab.org
| Isomer | Key Dihedral Angle | Predicted Relative Stability | Dominant Influencing Factor |
|---|---|---|---|
| (E)-isomer | O=C-C=C approx. 180° | More Stable | Reduced steric repulsion between the methyl group and the ester group allows for a more stable, lower-energy conformation. |
| (Z)-isomer | O=C-C=C approx. 0° | Less Stable | Increased steric strain due to the proximity of the methyl group and the ester group on the same side of the double bond. |
Future Research Directions and Emerging Opportunities
Development of Novel Catalytic Systems for Methyl 3-ethoxybut-2-enoate Transformations
The transformation of methyl 3-ethoxybut-2-enoate can be significantly advanced by harnessing modern catalytic methodologies. While traditional catalysis has been effective, emerging strategies offer opportunities for improved efficiency, selectivity, and sustainability.
Future research could focus on several key areas:
Sustainable Metal Catalysis : Transitioning from precious metal catalysts to more abundant and environmentally benign base metals like iron, copper, and nickel represents a significant goal in green chemistry. diva-portal.org Developing catalytic systems based on these metals for reactions such as cross-coupling, hydrogenation, and functionalization of the double bond in methyl 3-ethoxybut-2-enoate would enhance the sustainability of its synthetic applications. diva-portal.org
Photoredox Catalysis : Visible-light photoredox catalysis has emerged as a powerful tool for generating reactive intermediates under mild conditions. rsc.orgrsc.org This strategy could be applied to methyl 3-ethoxybut-2-enoate for a variety of transformations. rsc.org Given its electron-rich alkene moiety, it is a prime candidate for reactions like radical additions, difunctionalization, and cycloadditions initiated by photo-excited catalysts. researchgate.netmdpi.com For instance, photoredox-catalyzed reactions could enable the simultaneous incorporation of phosphonyl and carboxyl groups across the double bond. researchgate.net
Multifunctional Organocatalysis : Organocatalysts offer a metal-free alternative for asymmetric synthesis. researchgate.net Multifunctional organocatalysts, which possess multiple active sites (e.g., a hydrogen-bond donor and a Lewis base), could facilitate highly stereoselective transformations of methyl 3-ethoxybut-2-enoate. researchgate.net Such catalysts could be designed to control the stereochemistry of Michael additions or other conjugate additions to the α,β-unsaturated system, yielding chiral products of significant value. beilstein-journals.orgmdpi.com
Synergistic Dual Catalysis : Combining two distinct catalytic cycles in a single pot can enable transformations that are not possible with either catalyst alone. A synergistic approach, for example combining a Lewis acid with a photoredox catalyst or an organocatalyst with a transition metal complex, could unlock novel reactivity patterns for methyl 3-ethoxybut-2-enoate, leading to the construction of congested stereocenters with high levels of control. acs.org
| Catalytic Strategy | Potential Transformation of Methyl 3-ethoxybut-2-enoate | Key Advantages |
|---|---|---|
| Sustainable Metal Catalysis (Fe, Ni) | Cross-coupling, Hydrogenation | Cost-effective, low toxicity, environmentally friendly. diva-portal.org |
| Photoredox Catalysis | Radical additions, Difunctionalization (e.g., oxytrifluoromethylation) mdpi.com | Mild reaction conditions, high functional group tolerance. rsc.org |
| Multifunctional Organocatalysis | Asymmetric Michael additions, Conjugate additions | Metal-free, high enantioselectivity. researchgate.netresearchgate.net |
| Synergistic Dual Catalysis | Stereodivergent synthesis, Construction of complex stereocenters | Enables novel and challenging transformations. acs.org |
Exploration of New Synthetic Transformations and Derivatizations
Methyl 3-ethoxybut-2-enoate's functional groups offer multiple sites for chemical modification, making it an ideal starting point for synthesizing a diverse range of more complex molecules. While its ethyl ester analogue has been used to create heterocyclic systems, the full synthetic potential of the methyl ester remains largely untapped.
Future explorations in this area could include:
Synthesis of Complex Heterocycles : The β-alkoxy enone structure is a well-established precursor for various heterocycles. bioorganica.com.ua Research based on its analogue, ethyl (2E)-4-bromo-3-ethoxybut-2-enoate, has shown its utility as a synthon for preparing novel 1,4-benzoxazines and pyrrole-2-ones. yu.edu.jo Future work could expand upon this by reacting methyl 3-ethoxybut-2-enoate and its derivatives with a wider array of binucleophiles to access diverse, functionalized heterocyclic scaffolds, such as pyrimidines, which are of interest in medicinal chemistry. bioorganica.com.ua
Cycloaddition Reactions : The electron-rich double bond of methyl 3-ethoxybut-2-enoate makes it a suitable component for various cycloaddition reactions. While Diels-Alder reactions of similar α,β-unsaturated esters are known, a systematic investigation of [4+2], [3+2], and other cycloadditions with this specific substrate could yield novel carbocyclic and heterocyclic frameworks. dtu.dksci-rad.com The reactivity in these reactions could be tuned by Lewis acid catalysis or organocatalysis to control regio- and stereoselectivity. semanticscholar.org
Novel Difunctionalization Reactions : Developing methods to install two different functional groups across the C2-C3 double bond in a single step would be a powerful strategy for rapidly increasing molecular complexity. Photoredox catalysis, for example, has enabled a wide range of alkene difunctionalization reactions, including oxytrifluoromethylation and thiosulfonylation. researchgate.netmdpi.com Applying these modern synthetic methods to methyl 3-ethoxybut-2-enoate could provide efficient access to molecules with unique substitution patterns.
| Transformation Type | Potential Reagents/Reaction | Resulting Molecular Scaffold |
|---|---|---|
| Heterocyclization | Reaction with NCN-binucleophiles bioorganica.com.ua | Pyrimidines, Benzoxazines, Pyrrol-2-ones yu.edu.jo |
| Cycloaddition | Diels-Alder [4+2] with dienes dtu.dk | Substituted cyclohexene (B86901) derivatives |
| Cycloaddition | [3+2] reaction with nitrones or azomethine ylides acs.orgmdpi.com | Five-membered nitrogen-containing heterocycles |
| Difunctionalization | Photoredox-catalyzed oxy- and aminodifluoroalkylation researchgate.net | Highly functionalized butane (B89635) derivatives |
Expanded Computational Modeling for Complex Reactivity and Selectivity
Computational chemistry provides indispensable tools for understanding reaction mechanisms and predicting chemical reactivity, thereby guiding experimental design. For a molecule like methyl 3-ethoxybut-2-enoate, with its potential for complex reaction pathways and stereochemical outcomes, computational modeling is a particularly valuable avenue for future research.
Key opportunities include:
Density Functional Theory (DFT) Studies : DFT calculations are highly effective for modeling reaction profiles, locating transition states, and calculating activation energies. researchgate.netmdpi.com Expanded use of DFT could be applied to various transformations of methyl 3-ethoxybut-2-enoate to rationalize observed outcomes or predict the feasibility of new reactions. For example, DFT could be used to model the transition states in organocatalyzed Michael additions to understand the origins of enantioselectivity or to investigate the mechanism of novel heterocyclization reactions. mdpi.com
Molecular Electron Density Theory (MEDT) : For cycloaddition reactions, MEDT offers a powerful framework for understanding reactivity and selectivity. luisrdomingo.com This theory analyzes changes in electron density throughout a reaction, providing deeper insight than traditional frontier molecular orbital (FMO) theory. mdpi.com Applying MEDT to the Diels-Alder or [3+2] cycloaddition reactions of methyl 3-ethoxybut-2-enoate could elucidate the polar or non-polar nature of the reaction, predict the regio- and stereoselectivity, and explain the influence of catalysts. acs.orgrsc.org
Predictive Modeling for Catalyst Design : Computational methods can accelerate the discovery of new catalysts. researchgate.net By modeling the interaction between methyl 3-ethoxybut-2-enoate and various catalyst structures (e.g., different organocatalysts or metal-ligand complexes), researchers can screen for catalysts that are most likely to provide high activity and selectivity. This in silico approach can reduce the experimental effort required to optimize reaction conditions and identify superior catalytic systems. nih.gov
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing Methyl 3-ethoxybut-2-enoate, and how should data be interpreted?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use and NMR to identify the ethoxy and ester functional groups. The α,β-unsaturated ester moiety will show characteristic deshielding in NMR (δ ~5.5–6.5 ppm for enoate protons) and NMR (δ ~165–175 ppm for the carbonyl carbon).
- Infrared (IR) Spectroscopy : Confirm ester C=O stretching (~1740–1720 cm) and conjugated C=C (~1650 cm).
- Mass Spectrometry (MS) : Look for molecular ion peaks (M) and fragmentation patterns (e.g., loss of ethoxy or methyl groups).
- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT calculations) to resolve ambiguities .
Q. What synthetic routes are commonly employed for preparing Methyl 3-ethoxybut-2-enoate?
- Methodological Answer :
- Claisen Condensation : React ethyl acetoacetate with methyl chloroformate under basic conditions to form the α,β-unsaturated ester.
- Knoevenagel Reaction : Condense malonic acid derivatives with aldehydes, followed by esterification.
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate eluent) or distillation. Monitor purity via TLC and HPLC.
- Yield Optimization : Adjust reaction stoichiometry, temperature, and catalyst (e.g., piperidine for Knoevenagel) to mitigate side reactions.
Advanced Research Questions
Q. How do hydrogen-bonding interactions influence the crystal packing of Methyl 3-ethoxybut-2-enoate, and what methods are used to analyze them?
- Methodological Answer :
- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., , ) using crystallographic data .
- X-ray Diffraction : Resolve intermolecular interactions (e.g., C–H···O bonds between ethoxy and carbonyl groups). Use ORTEP-3 for visualizing hydrogen-bonding networks .
- Thermal Analysis : Correlate melting point/thermal stability with packing efficiency.
- Example : A hypothetical crystal structure might show dimeric motifs stabilized by bifurcated hydrogen bonds (Table 1).
Table 1 : Hypothetical Hydrogen-Bonding Parameters (Methyl 3-ethoxybut-2-enoate)
| Donor–Acceptor Pair | Distance (Å) | Angle (°) | Graph Set |
|---|---|---|---|
| C–H···O (ethoxy) | 2.8 | 145 | |
| O···H–C (carbonyl) | 3.0 | 160 |
Q. What challenges arise in the X-ray crystallographic analysis of Methyl 3-ethoxybut-2-enoate, and how can they be addressed?
- Methodological Answer :
- Disorder in Ethoxy Groups : Use SHELXL’s PART instruction to model positional disorder .
- Twinned Crystals : Apply twin-law refinement in SHELXL (e.g., BASF parameter) .
- Data Contradictions : Validate structures using checkCIF (e.g., ADDSYM alerts) to detect missed symmetry or over-refinement .
- Example : A hypothetical refinement might show = 0.045 after addressing disorder (Table 2).
Table 2 : Hypothetical Crystallographic Refinement Parameters
| Parameter | Value |
|---|---|
| Space Group | |
| (I > 2σ) | 0.045 |
| (all) | 0.120 |
| CCDC Deposit No. | 1234567 |
Q. How can computational methods resolve contradictions between experimental and predicted spectroscopic data?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Compare calculated NMR/IR spectra with experimental data to identify conformational discrepancies.
- Solvent Effects : Use implicit solvent models (e.g., PCM) to account for shifts in polar solvents.
- Statistical Analysis : Apply RMSD metrics to quantify agreement between observed and computed spectra.
Data Contradiction Analysis
Q. How should researchers address discrepancies between X-ray and NMR data for Methyl 3-ethoxybut-2-enoate?
- Methodological Answer :
- Dynamic Effects : NMR captures solution-state conformers, while X-ray reflects solid-state packing. Use variable-temperature NMR to probe rotational barriers (e.g., ethoxy group rotation).
- Validation Tools : Cross-check crystallographic data with PLATON’s ADDSYM to rule out space-group errors .
- Case Study : If NMR suggests axial-equatorial isomerism but X-ray shows a single conformation, consider solvent-induced polymorphism or temperature-dependent crystallography.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
